molecular formula C9H12F3NO B13731425 1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one

1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one

Katalognummer: B13731425
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: YRUDOVWQRCMGOY-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one is a chemical compound with the molecular formula C9H12F3NO It is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one typically involves the reaction of a trifluoromethyl ketone with a piperidine derivative. One common method is the condensation reaction between 1,1,1-trifluoroacetone and 4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and piperidine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group and piperidine ring can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but the compound’s unique structure allows it to participate in a range of biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trifluoro-2-butanone: This compound is similar in that it contains a trifluoromethyl group, but it lacks the piperidine ring.

    4-Piperidone: This compound contains the piperidine ring but does not have the trifluoromethyl group.

    1,1,1-Trifluoro-3-buten-2-one: This compound has a similar backbone but lacks the piperidine ring.

Uniqueness

1,1,1-Trifluoro-4-piperidin-1-ylbut-3-en-2-one is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of both functional groups allows for a wide range of chemical modifications and interactions, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C9H12F3NO

Molekulargewicht

207.19 g/mol

IUPAC-Name

(E)-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)8(14)4-7-13-5-2-1-3-6-13/h4,7H,1-3,5-6H2/b7-4+

InChI-Schlüssel

YRUDOVWQRCMGOY-QPJJXVBHSA-N

Isomerische SMILES

C1CCN(CC1)/C=C/C(=O)C(F)(F)F

Kanonische SMILES

C1CCN(CC1)C=CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.